molecular formula C10H5F3O B8805430 1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one CAS No. 58518-08-4

1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one

Cat. No. B8805430
CAS RN: 58518-08-4
M. Wt: 198.14 g/mol
InChI Key: LISOVATZGSPQOC-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one” is a chemical compound with the molecular formula C10H5F3O . It has a molecular weight of 198.14100 .


Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one” consists of a phenyl group attached to a but-3-yn-2-one backbone with three fluorine atoms attached to the terminal carbon .


Chemical Reactions Analysis

“1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one” reacts with diphenyldiazomethane at 20°С in ethyl ether to afford 4-(trifluoromethyl)-1,1,6,6-tetraphenyl-4,6-dihydro-1H-benz[5,6]oxepino[4,5-c]pyrazole . The process involves a stage of [3+2]-cycloaddition of the reagents, and the arising 3H-pyrazole subsequently enters in an uncommon [3+6]-cycloaddition with one more molecule of diphenyldiazomethane .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one” are not fully detailed in the available resources. It has a molecular weight of 198.14100 and a molecular formula of C10H5F3O .

properties

CAS RN

58518-08-4

Product Name

1,1,1-Trifluoro-4-phenyl-but-3-yn-2-one

Molecular Formula

C10H5F3O

Molecular Weight

198.14 g/mol

IUPAC Name

1,1,1-trifluoro-4-phenylbut-3-yn-2-one

InChI

InChI=1S/C10H5F3O/c11-10(12,13)9(14)7-6-8-4-2-1-3-5-8/h1-5H

InChI Key

LISOVATZGSPQOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenylacetylene (10.8 mL, 0.098 mole) was added into a 3-Neck round bottom flask under an atmosphere of Nitrogen. THF (100 mL) was added and the reaction was stirred and cooled to 0° C. 2.5 M n-butyllithium in hexane (36 mL, 0.089 mole) was added via syringe at 0° C. over 30 min. The reaction was stirred at 0° C. for 30 minutes. Ethyl trifluoroacetate (5.31 mL, 0.045 mole) was added via syringe at −60 to −50° C. over 10 minutes. The reaction was stirred at −70° C. for 1 h. Ammonium chloride 28% w/w in water (60 mL) was added and the mixture was extracted with Ether (2×50 mL). The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo, and then allowed to stand under high vacuum for 2 h to afford an orange oil. The oil was chromatographed on silica gel with 2:1 hexanes, methylene chloride to afford the title compound as a yellow oil; 1H NMR (CDCl3, 400 MHz) δ 7.44-7.48 (tt, 2H), 7.55-7.60 (tt, 1H), 7.67-7.70 (m, 2H); 19F NMR (CDCl3, 400 MHz) δ 77.54 (s).
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
5.31 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

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